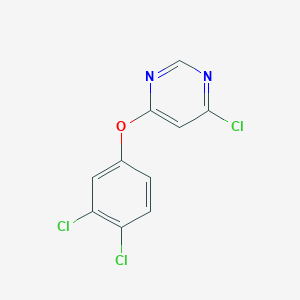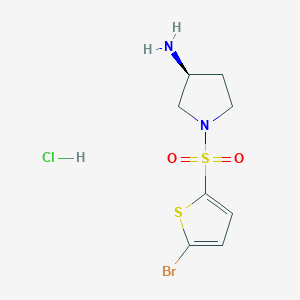![molecular formula C8H7ClN2O B13978681 6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
6-Chloroimidazo[1,2-a]pyridine-8-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroimidazo[1,2-a]pyridine-8-methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a hydroxymethyl group at the 8th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core. The hydroxymethyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-a]pyridine-8-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid.
Reduction: 6-Hydroxyimidazo[1,2-a]pyridine-8-methanol.
Substitution: 6-Aminoimidazo[1,2-a]pyridine-8-methanol.
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyridine-8-methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of fluorescent probes and sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyridine-8-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and hydroxymethyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoimidazo[1,2-a]pyridine-8-methanol
- 6-Fluoroimidazo[1,2-a]pyridine-8-methanol
- 6-Methylimidazo[1,2-a]pyridine-8-methanol
Uniqueness
6-Chloroimidazo[1,2-a]pyridine-8-methanol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing a wide range of derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-7-3-6(5-12)8-10-1-2-11(8)4-7/h1-4,12H,5H2 |
InChI Key |
HYXCEMMYBVYRSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


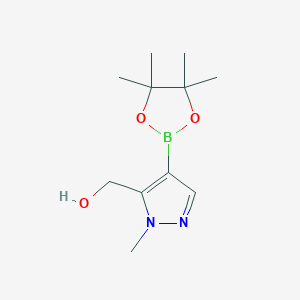
![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)
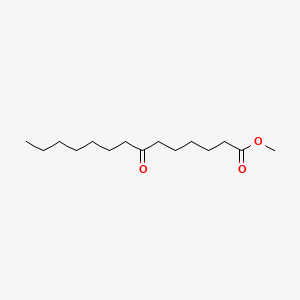
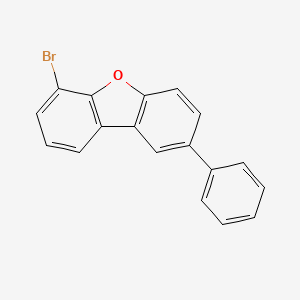

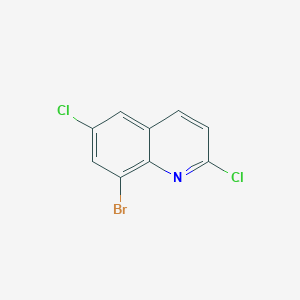
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)

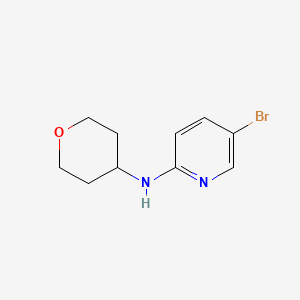
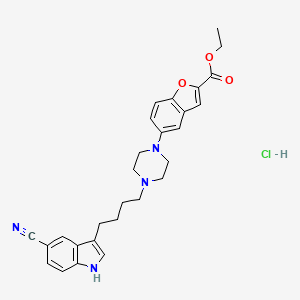

![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)
